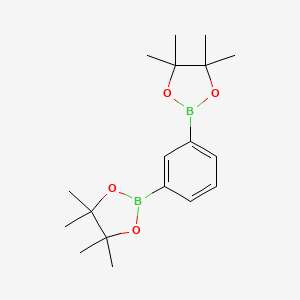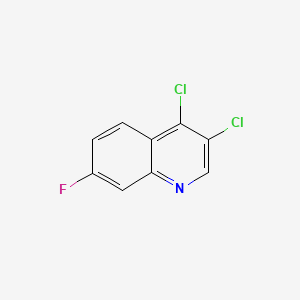
3,4-Dichloro-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=C(Cl)C=NC2=CC(F)=CC=C21 . The molecular weight is 216.04 . Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 216.04 , and its empirical formula is C9H4Cl2FN .科学的研究の応用
Exploration of Chloroquine and Fluoroquinolones
Chloroquine, a derivative within the quinoline family, has been extensively studied for its antimalarial properties. Research has expanded into its potential for repurposing in managing various diseases due to its biochemical properties. Novel compounds based on the chloroquine scaffold, including those incorporating fluoroquinolines, have shown potential in therapeutic applications beyond their original intent. This includes efforts to develop compounds with enhanced efficacy in cancer therapy through combination chemotherapy (Njaria et al., 2015).
Fluoroquinolones' Antibacterial and Beyond
Fluoroquinolones have a broad spectrum of activity against various pathogens, making them potent antibacterial agents. Their development from nalidixic acid has led to a range of applications, including treatment against Gram-positive, Gram-negative, and mycobacterial organisms. Ciprofloxacin, a notable fluoroquinolone, serves not only as a potent antibiotic but also as a bioterrorist defense against anthrax exposure (da Silva et al., 2003).
Hydrogen Atom Transfer in Fluoroquinolines
Investigations into the excited-state hydrogen atom transfer (ESHAT) in solvent wire clusters attached to aromatic molecules, such as 7-hydroxyquinoline, reveal intricate pathways that may be harnessed in the design of novel fluoroquinoline-based probes and therapeutic agents. These studies highlight the potential for fluoroquinoline derivatives in understanding and manipulating biochemical reactions at the molecular level (Manca et al., 2005).
Antitumor Potential of Fluoroquinolones
Recent strategies in designing fluoroquinolones have shifted towards exploring their antitumor and antibacterial properties. Modifications at specific sites on the fluoroquinolone molecule, such as C-7 or the carboxylic C-3 groups, have been targeted to reposition these compounds from antibacterial to anticancer agents. This demonstrates the versatility of fluoroquinolones and their potential in developing new therapeutic strategies against cancer (Samir et al., 2021).
Environmental and Clinical Impacts
The widespread use of fluoroquinolones has prompted studies into their environmental impact and clinical safety profiles. Issues such as phototoxicity, drug resistance, and adverse effects on tendon health have been identified, highlighting the need for cautious use and further research into minimizing these risks while maximizing therapeutic benefits (Lipsky & Baker, 1999).
Safety and Hazards
特性
IUPAC Name |
3,4-dichloro-7-fluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWDPXPWAROFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671171 |
Source


|
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204810-51-4 |
Source


|
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



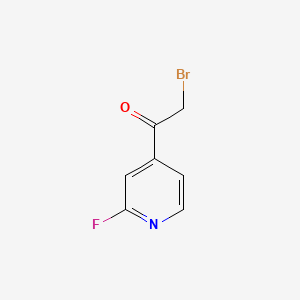

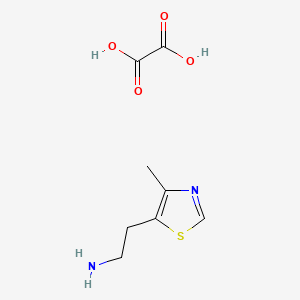
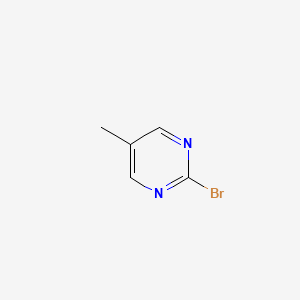
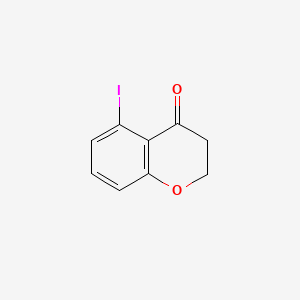
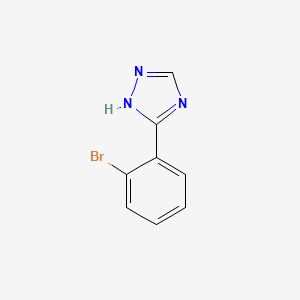

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)
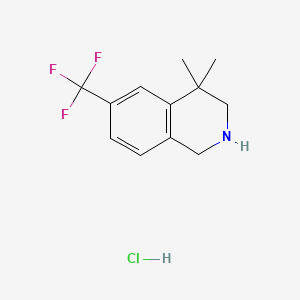
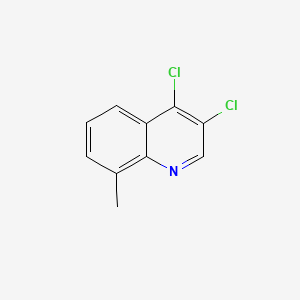
![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
